3-methyl-4-nitro-N-pentylbenzamide
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Overview
Description
3-Methyl-4-nitro-N-pentylbenzamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzamide, featuring a nitro group at the 4-position, a methyl group at the 3-position, and a pentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-pentylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the aromatic ring. The resulting 3-methyl-4-nitrobenzoic acid is then reacted with pentylamine under appropriate conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-methyl-4-amino-N-pentylbenzamide.
Oxidation: 3-methyl-4-nitroso-N-pentylbenzamide.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-4-nitro-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-pentylbenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-pentylbenzamide
- 3-Methyl-4-nitrobenzoic acid
- 4-Methyl-3-nitro-N-phenylbenzamide
- N-Butyl-4-nitro-N-phenylbenzamide
Uniqueness
3-Methyl-4-nitro-N-pentylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the 4-position and the pentyl group attached to the nitrogen atom differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-pentylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-5-8-14-13(16)11-6-7-12(15(17)18)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
InChI Key |
YNYNHXNCDQVRGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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